3-[4-(2-Aminocyclopropyl)phenyl]phenol, also known as 4'-(2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol, is a chemical compound with the molecular formula C₁₅H₁₅NO. It features a biphenyl structure with a hydroxyl group and an aminocyclopropyl substituent. The compound is characterized by its potential biological activity and applications in medicinal chemistry, particularly in the context of neurodevelopmental disorders.
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The compound's reactivity allows it to serve as a versatile intermediate in organic synthesis .
Research indicates that 3-[4-(2-Aminocyclopropyl)phenyl]phenol exhibits significant biological activity. It has been studied for its potential role as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in gene transcription regulation through histone demethylation. By inhibiting LSD1, this compound may influence gene expression patterns relevant to neurodevelopmental disorders, suggesting its potential therapeutic applications .
The synthesis of 3-[4-(2-Aminocyclopropyl)phenyl]phenol typically involves several key steps:
These methods are adaptable for both laboratory and industrial scale production, focusing on optimizing yield and purity.
3-[4-(2-Aminocyclopropyl)phenyl]phenol has several applications:
Its unique structure allows it to interact with biological macromolecules, making it a candidate for further pharmacological studies .
Interaction studies have highlighted the compound's ability to modulate enzyme activity, particularly through its inhibition of LSD1. This interaction suggests that it could play a role in modifying epigenetic markers associated with various diseases, thereby influencing treatment strategies for conditions like depression and certain cancers .
Several compounds share structural similarities with 3-[4-(2-Aminocyclopropyl)phenyl]phenol. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
3-(2-Aminoethyl)phenol hydrochloride | 3458-98-8 | 0.89 |
4-Dodecylphenol | 27193-86-8 | 0.81 |
3-(4-Methoxyphenyl)propan-1-amine | 36397-23-6 | 0.80 |
2-(Aminomethyl)phenol hydrochloride | 61626-91-3 | 0.80 |
2-Amino-3-(4-methoxyphenyl)propan-1-ol | 176035-15-7 | 0.79 |
The uniqueness of 3-[4-(2-Aminocyclopropyl)phenyl]phenol lies in its specific combination of the biphenyl structure with an aminocyclopropane moiety and a hydroxyl group, which together confer distinct biological properties not found in many similar compounds. Its targeted action on LSD1 positions it as a potentially valuable therapeutic agent compared to other structurally related compounds that may not exhibit such specific enzymatic interactions .